molecular formula C20H21N3O2S2 B2497495 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide CAS No. 864859-73-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide

Cat. No.: B2497495
CAS No.: 864859-73-4
M. Wt: 399.53
InChI Key: BASYUMIEGJMSHS-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression, as observed in gliomas and other cancers, confers resistance to alkylating agents and radiation therapy by repairing DNA lesions induced by these treatments . This compound features a tetracyclic scaffold combining a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine core, and an isobutyramide substituent.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-11(2)18(25)22-20-17(19-21-14-6-4-5-7-15(14)26-19)13-8-9-23(12(3)24)10-16(13)27-20/h4-7,11H,8-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYUMIEGJMSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O2S. The compound features a unique combination of a benzo[d]thiazole moiety and a tetrahydrothieno-pyridine structure, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). In vitro tests revealed that certain benzothiazole derivatives possess moderate to good anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 µg/mL .

CompoundMIC (µg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that the incorporation of the benzothiazole moiety enhances the antimicrobial activity of the synthesized compounds.

Cytotoxicity

The cytotoxic effects of this compound were assessed against various cancer cell lines. The compound demonstrated moderate cytotoxicity against six different cancer types in vitro. The specific mechanisms underlying this cytotoxicity are still under investigation but may involve the induction of apoptosis or disruption of cellular metabolism .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interference with DNA Replication : Similar compounds have been shown to bind to DNA or interfere with its replication processes.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cells, contributing to both antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to this compound:

  • Anti-Tubercular Studies : A study conducted on newly synthesized benzothiazole derivatives indicated that modifications in their chemical structure led to enhanced activity against drug-resistant strains of M. tuberculosis. This emphasizes the potential role of such compounds in treating multidrug-resistant tuberculosis .
  • Cancer Research : In a series of experiments involving various cancer cell lines, derivatives showed promising results in reducing cell viability and inducing apoptosis. Further research is needed to elucidate the exact pathways involved in these effects.

Comparison with Similar Compounds

APE1 Inhibition Potency

Compound 3 exhibits single-digit µM IC₅₀ against purified APE1 and enhances the cytotoxicity of alkylating agents like temozolomide in cellular assays . The acetyl group in the target compound may fine-tune potency by optimizing interactions with APE1’s active site, though this requires empirical validation.

Cellular Efficacy

Compound 3 demonstrates synergistic effects with methyl methanesulfonate (MMS) and temozolomide in HeLa cells, reducing cell viability by >50% at 10 µM .

Pharmacokinetic Profiles

Compound 3 shows favorable pharmacokinetics in mice, with plasma exposure (AUC = 1,200 ng·h/mL) and brain-to-plasma ratio of 0.5 after intraperitoneal administration, critical for targeting gliomas . The target compound’s acetyl group could alter distribution: increased polarity might reduce plasma half-life but improve aqueous solubility, balancing brain penetration and systemic exposure.

Data Table: Comparative Analysis

Parameter Target Compound Compound 3
Structure 6-acetyl, isobutyramide 6-isopropyl, acetamide
APE1 IC₅₀ (purified) Not reported (inferred: low µM range) 3.8 µM
Cellular IC₅₀ (HeLa) Not reported 8.2 µM
Synergy with Alkylators Hypothesized enhancement Confirmed (e.g., temozolomide)
Plasma AUC (mouse) Pending experimental data 1,200 ng·h/mL
Brain Penetration Predicted moderate (acetyl polarity) 0.5 (brain-to-plasma ratio)

Research Implications

The structural refinements in the target compound address limitations of earlier analogues, such as metabolic instability or suboptimal blood-brain barrier penetration. Preclinical studies are needed to validate its APE1 inhibition efficacy and synergy with alkylating agents, particularly in glioma models where APE1 overexpression drives therapeutic resistance . Comparative pharmacokinetic studies with Compound 3 will clarify the impact of the acetyl and isobutyramide groups on drug-likeness.

Q & A

Q. What are the recommended synthetic pathways for N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the condensation of benzo[d]thiazole derivatives with tetrahydrothieno precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for efficient isobutyramide linkage .
  • Acetylation : Introduce the acetyl group at the 6-position via nucleophilic substitution under anhydrous conditions (e.g., acetic anhydride in DMF) .
  • Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DCM/THF mixtures) to minimize side reactions. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) resolves aromatic protons (δ 7.2–8.5 ppm) and acetyl peaks (δ 2.1–2.3 ppm). Compare shifts to analogous tetrahydrothieno derivatives .
  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to confirm >95% purity .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • In vitro assays : Screen against target enzymes (e.g., APE1) using fluorescence-based enzymatic assays (IC₅₀ values in µM range). Include positive controls like lucanthone .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays. Compare with structurally related inhibitors to assess selectivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data or biological activity across studies?

  • Replicate synthesis : Ensure consistent reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to rule out batch variability .
  • Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals in the tetrahydrothieno ring .
  • Biological validation : Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Modify the 6-acetyl group (e.g., replace with isopropyl or benzoyl) and assess impact on enzyme inhibition .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites. Prioritize derivatives with lower binding energies .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., benzo[d]thiazole NH) using QSAR models .

Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • In vivo PK : Administer intraperitoneally (10 mg/kg) in mice. Collect plasma/brain samples at timed intervals; quantify via UPLC with tandem MS .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test slow evaporation in polar/non-polar mixtures (e.g., ethanol/hexane). Use SHELXT for phase determination and SHELXL for refinement .
  • Cryo-protection : Add glycerol (20% v/v) to prevent ice formation during data collection .

Q. What experimental design principles minimize variability in biological assays?

  • DoE (Design of Experiments) : Apply factorial designs to optimize assay parameters (e.g., pH, substrate concentration). Use ANOVA to identify significant factors .
  • Blind controls : Randomize sample handling and include blinded replicates to reduce bias .

Methodological Considerations

Q. How should researchers approach stability studies under varying environmental conditions?

  • Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 7 days. Monitor degradation products via HPLC-DAD .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol) in solid-state formulations using DSC/TGA .

Q. What computational tools are suitable for predicting drug-likeness and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity .
  • CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using in silico models .

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